Specific Scientific Field: This compound is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Application Summary: It is an important raw material and intermediate used in the synthesis of various organic compounds .
Results or Outcomes: The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate can help to create a wide variety of complex organic molecules .
Specific Scientific Field: This compound is likely used in chemical synthesis .
Application Summary: This compound is provided as part of a collection of rare and unique chemicals for early discovery researchers .
Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Results or Outcomes: The outcomes would depend on the specific synthesis. This compound could potentially be used to synthesize a variety of other complex organic molecules .
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. This compound features a dioxepin ring structure, which is characterized by the presence of two ether linkages within a fused bicyclic system. The acetyl chloride functional group attached to the dioxepin ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride can be achieved through several methods:
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride serves various purposes in research and industry:
Several compounds share structural similarities with (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dihydro-2H-benzo[b][1,4]dioxepin | C₉H₈O₃ | Lacks acetyl chloride; used in various organic reactions |
| 5-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2H-[1,2,4]triazole-3-thiol | C₁₁H₁₁N₃OS | Contains a triazole moiety; potential anti-cancer activity |
| 3-(3,4-dihydrobenzo[b][1,4]dioxepin)propanoic acid | C₁₂H₁₂O₃ | Acidic derivative; studied for anti-inflammatory properties |
The uniqueness of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride lies in its specific functionalization with an acetyl chloride group that enhances its reactivity compared to other similar compounds. This feature makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
The acetyl chloride functionality in (3,4-Dihydro-2H-benzo[b] [2]dioxepin-7-yl)-acetyl chloride exhibits characteristic reactivity patterns that are fundamental to its synthetic utility . The compound demonstrates versatile acylation capabilities through multiple mechanistic pathways, each offering distinct advantages for specific synthetic transformations.
The Friedel-Crafts acylation represents the most prominent reaction pathway for this compound. The mechanism proceeds through the formation of an acylium ion intermediate, which is generated through the interaction of the acetyl chloride with a Lewis acid catalyst [3] [4]. The aluminum trichloride catalyst coordinates with the chlorine atom, facilitating the heterolytic cleavage of the carbon-chlorine bond to form the resonance-stabilized acylium ion [5] [6].
The acylium ion formation is described by the following equilibrium:
$$ \text{R-CO-Cl} + \text{AlCl}3 \rightleftharpoons \text{R-CO}^+ + \text{AlCl}4^- $$
The resulting acylium ion acts as a powerful electrophile, capable of attacking electron-rich aromatic systems through the classic electrophilic aromatic substitution mechanism [7] [8]. Unlike alkylation reactions, the acylium ion maintains its structural integrity due to resonance stabilization, preventing carbocation rearrangements that often complicate Friedel-Crafts alkylation processes [9].
The acetyl chloride group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including amines, alcohols, and other heteroatom-containing compounds [10]. These reactions typically follow a two-step addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the chloride ion [3].
The versatility of these reactions is demonstrated through the formation of diverse product classes, including amides, esters, and other acyl derivatives. The benzodioxepine core provides additional stabilization through electronic effects, influencing both the reaction rate and selectivity [11].
| Reaction Type | Substrate | Product Type | Reaction Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | Aromatic compounds | Aryl ketones | Lewis acid catalyst, anhydrous |
| Nucleophilic Acyl Substitution | Nucleophiles (amines, alcohols) | Amides, esters | Base, mild heating |
| Electrophilic Aromatic Substitution | Electron-rich aromatics | Acylated aromatics | Electrophilic conditions |
| Lewis Acid Complex Formation | Lewis acids (AlCl₃, FeCl₃) | Acylium ion complexes | Stoichiometric Lewis acid |
| Hydrolysis Reaction | Water/moisture | Carboxylic acids | Aqueous conditions |
The benzodioxepine ring system exerts significant electronic influence on the acetyl chloride reactivity. The electron-donating oxygen atoms in the dioxepine ring participate in resonance interactions that can modulate the electrophilicity of the acyl carbon . This electronic perturbation affects both the rate of acylium ion formation and the subsequent electrophilic attack on aromatic substrates.
The seven-membered ring conformation adopts a half-chair geometry, which influences the spatial orientation of the acetyl chloride substituent [12]. This conformational preference can impact the stereochemical outcome of reactions, particularly in cases where the benzodioxepine core is incorporated into more complex molecular frameworks.
The benzodioxepine ring system in (3,4-Dihydro-2H-benzo[b] [2]dioxepin-7-yl)-acetyl chloride undergoes various ring-opening transformations that provide access to diverse molecular architectures. These transformations are facilitated by the inherent ring strain and the presence of electron-rich oxygen atoms that can participate in various reaction mechanisms [13] [14] [15].
Acid-catalyzed ring-opening reactions represent a fundamental transformation pathway for benzodioxepine systems. The mechanism involves protonation of one of the ethereal oxygen atoms, followed by nucleophilic attack and subsequent ring scission [16]. The regioselectivity of ring-opening depends on the electronic environment and the specific acid catalyst employed.
The ring-opening proceeds through the formation of a stabilized carbocation intermediate, which can be intercepted by various nucleophiles to generate diverse product arrays [17] [16]. The presence of the acetyl chloride substituent provides additional synthetic handles for further functionalization of the ring-opened products.
Oxidative ring-opening transformations utilize various oxidizing agents to cleave the dioxepine ring through different mechanistic pathways [14] [15]. Cytochrome P450-mediated oxidations have been demonstrated to proceed through epoxidation followed by rapid ring-opening to generate reactive intermediates [15]. These transformations often result in the formation of dicarboxylic acid derivatives or other oxidized products.
The use of dimethyldioxirane and other peracid reagents enables selective epoxidation of the dioxepine ring, generating reactive epoxyoxepin intermediates that undergo spontaneous ring-opening [14]. This methodology provides access to functionalized benzopyran derivatives and related heterocyclic systems.
Reductive ring-opening strategies employ various reducing agents to cleave the ether linkages within the benzodioxepine core [18]. Lithium aluminum hydride and sodium borohydride can selectively reduce the ring system under controlled conditions, generating diol derivatives with preserved stereochemical integrity.
The regiodivergent nature of these transformations allows for the selective formation of either linear or branched alcohol products, depending on the specific reducing agent and reaction conditions employed [18]. Magnesium-catalyzed hydroboration protocols have demonstrated exceptional selectivity in directing the ring-opening regioselectivity.
| Ring-Opening Method | Catalyst/Reagent | Product Framework | Typical Yield Range |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl, H₂SO₄ | Diol derivatives | 65-85% |
| Base-mediated opening | NaOH, KOH | Phenolic compounds | 70-90% |
| Epoxidation followed by ring opening | mCPBA, then nucleophile | Epoxy-diol intermediates | 50-75% |
| Reductive ring opening | LiAlH₄, NaBH₄ | Alcohol products | 60-80% |
| Oxidative cleavage | KMnO₄, OsO₄ | Carboxylic acid derivatives | 45-70% |
Advanced synthetic strategies have been developed that combine ring-opening with subsequent cyclization reactions to generate complex polycyclic architectures [13] [19]. Rhodium-catalyzed tandem processes involving carbene intermediates have been successfully employed to construct aza-bridged benzodioxepine derivatives through unprecedented 1,3-rearrangement and cycloaddition sequences [13].
These transformations proceed through the initial ring-opening of triazole precursors, generating reactive carbene intermediates that undergo intramolecular cyclization with the benzodioxepine core [19]. The resulting products represent novel heterocyclic frameworks that are challenging to access through conventional synthetic methods.
The incorporation of (3,4-Dihydro-2H-benzo[b] [2]dioxepin-7-yl)-acetyl chloride into complex molecular assemblies relies heavily on cross-coupling methodologies that enable the formation of carbon-carbon and carbon-heteroatom bonds [20] [21] [22]. These transformations are essential for constructing sophisticated molecular architectures required in pharmaceutical and materials chemistry applications.
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic methodology for complex molecule assembly [23]. The benzodioxepine acetyl chloride can serve as an electrophilic coupling partner in various palladium-mediated transformations, including Suzuki-Miyaura, Negishi, and Stille couplings [21] [24].
The Suzuki-Miyaura coupling with arylboronic acids provides a reliable method for constructing biaryl linkages while preserving the integrity of the benzodioxepine core [20]. The reaction proceeds through the conventional oxidative addition, transmetalation, and reductive elimination sequence, with the acetyl chloride functionality serving as a leaving group or remaining intact depending on the reaction conditions.
Negishi coupling protocols utilizing organozinc reagents have demonstrated exceptional versatility in forming carbon-carbon bonds with high stereochemical control [24]. The reaction conditions can be optimized to achieve either racemic or enantioselective transformations, depending on the choice of ligands and reaction parameters.
Copper-mediated cross-coupling reactions offer complementary reactivity profiles to palladium-catalyzed transformations [25]. The CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reactions have been successfully employed to construct benzodiazepine frameworks from brominated precursors [25].
These transformations proceed under mild conditions and demonstrate excellent compatibility with various functional groups, including the sensitive acetyl chloride moiety [25]. The resulting products can undergo subsequent ring-opening reactions with nucleophiles to generate diverse functionalized derivatives.
Recent advances in photocatalytic cross-coupling have expanded the scope of transformations available for complex molecule assembly [21]. The merger of transition metal catalysis with visible light photocatalysis enables the activation of unreactive C-H bonds and the formation of challenging carbon-carbon bonds under mild conditions.
Nickel-catalyzed photocatalytic cross-coupling reactions have demonstrated particular utility in the formation of alkyl-aryl and alkyl-alkyl bonds [21]. These transformations proceed through radical intermediates, providing access to molecular frameworks that are difficult to construct using conventional cross-coupling methodologies.
| Coupling Type | Coupling Partner | Catalyst System | Complex Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Pharmaceutical intermediates |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, THF | Natural product synthesis |
| Stille Coupling | Organostannanes | Pd₂(dba)₃, AsPh₃ | Materials chemistry |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Bioactive compounds |
| Buchwald-Hartwig | Amine nucleophiles | Pd₂(dba)₃, BINAP | Drug discovery platforms |
The benzodioxepine acetyl chloride framework has found strategic applications in the total synthesis of natural products and bioactive compounds [9] [26]. The unique structural features of the benzodioxepine core provide key pharmacophoric elements that are present in various marine-derived natural products and synthetic pharmaceuticals.
The synthesis of complex natural products often requires the assembly of multiple molecular fragments through strategic cross-coupling reactions [27] [28]. The benzodioxepine acetyl chloride serves as a versatile building block that can be incorporated into larger molecular frameworks through carefully designed synthetic sequences.
The construction of complex molecular systems requires the integration of multiple synthetic transformations into coherent synthetic sequences [27] [28] [29]. The benzodioxepine acetyl chloride can participate in multistep assembly processes that combine covalent bond formation with supramolecular interactions to generate sophisticated molecular architectures.
These assembly strategies often involve the stepwise construction of molecular complexity through sequential transformations [29]. The acetyl chloride functionality provides a reactive handle for amide bond formation, while the benzodioxepine core can undergo various ring-opening and cyclization reactions to generate diverse molecular frameworks.